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Compound of Interest

Compound Name: QO 58

Cat. No.: B610382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of QO58, a pyrazolo[1,5-a]pyrimidin-7(4H)-

one compound identified as a potent opener of K_v_7 (KCNQ) potassium channels.[1][2]

Modulation of K_v_7 channels is a key strategy in the development of therapies for neuronal

excitability disorders such as epilepsy and neuropathic pain.[1][2] QO58 represents a

promising lead compound with a mechanism of action distinct from previously known K_v_7

openers like retigabine.[1][2]

Core Mechanism and Electrophysiological Profile
QO58 exerts its effects by directly modulating the gating properties of K_v_7 channels. Its

primary actions include increasing current amplitudes, inducing a significant negative shift in

the voltage-dependent activation curve, and slowing the deactivation kinetics of the channels.

[1][2] This combined action leads to an enhanced M-type K+ current (I_KM), which helps to

hyperpolarize the neuronal membrane and reduce neuronal excitability.[1][2]

Subtype Selectivity
QO58 demonstrates a degree of selectivity among the different K_v_7 channel subtypes. It is

most potent on homomeric K_v_7.2 and K_v_7.4 channels and heteromeric K_v_7.2/K_v_7.3

channels.[1][2] The compound shows moderate activity on K_v_7.1 and K_v_7.3/K_v_7.5

channels, with minimal effect on homomeric K_v_7.3 channels.[1][2] This selectivity profile

distinguishes it from other K_v_7 openers and may offer advantages in therapeutic targeting.
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Quantitative Data Summary
The following tables summarize the key quantitative data for the effects of QO58 on various

K_v_7 channel subtypes.

Table 1: Potency of QO58 on K_v_7 Channels
Channel Subtype EC_50 (μM)

K_v_7.1 7.0 ± 1.0

K_v_7.2 1.3 ± 1.0

K_v_7.2/K_v_7.3 2.3 ± 0.8

K_v_7.4 0.6 ± 0.1

K_v_7.3/K_v_7.5 5.2 ± 2.2

Data obtained from studies on K_v_7 channels expressed in mammalian cell lines.[2]

A salt form of the original compound, QO58-lysine, has been synthesized and shows a slightly

increased potency for K_v_7.2/K_v_7.3 channels with an EC_50 of 1.2 ± 0.2 μM.[3][4]

Table 2: Effect of QO58 on the Voltage-Dependence of
Activation (V_½)

Channel Subtype V_½ Shift (ΔV_½, mV) with 10 μM QO58

K_v_7.1 ~ -20

K_v_7.2 ~ -40 to -60

K_v_7.3 No significant effect

K_v_7.4 ~ -40 to -60

K_v_7.2/K_v_7.3 ~ -40 to -60

K_v_7.3/K_v_7.5 ~ -40 to -60

Data represents the approximate shift in the half-activation voltage.[2]
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Signaling Pathway and Mechanism of Action
QO58 acts as a gating modifier of K_v_7 channels.[5] Unlike retigabine, which interacts with a

tryptophan residue in the S5 segment of the channel pore, QO58's mechanism is distinct.[1][2]

Mutagenesis studies have identified a chain of amino acids, Val224, Val225, and Tyr226, in the

K_v_7.2 subunit as being important for the action of QO58.[1][2] This suggests a different

binding site or allosteric mechanism of action. The interaction of QO58 with the channel leads

to a stabilization of the open state, thereby increasing the probability of the channel being open

at more negative membrane potentials.
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Caption: Mechanism of QO58 action on K_v_7 channels.

Experimental Protocols
The primary technique used to characterize the effects of QO58 on K_v_7 channels is the

perforated whole-cell patch-clamp technique.[1][2] This method is preferred over conventional

whole-cell patch-clamp to minimize the dialysis of intracellular components that can affect

channel function.

Cell Preparation and Transfection
Cell Lines: Mammalian cell lines such as Chinese Hamster Ovary (CHO) or Human

Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of K_v_7

channel subunits.[4][6]

Transfection: Cells are transiently transfected with cDNAs encoding the desired K_v_7

channel subunits (e.g., K_v_7.2 and K_v_7.3 for the heteromeric channel). A marker gene,
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such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully

transfected cells.[6]

Electrophysiological Recordings
Recording Configuration: Perforated patch-clamp recordings are established using a patch

pipette containing an antibiotic, such as amphotericin B or gramicidin, which forms small

pores in the cell membrane, allowing for electrical access without dialyzing larger

intracellular molecules.

Solutions:

External Solution (in mM): Typically contains NaCl, KCl, CaCl_2, MgCl_2, HEPES, and

glucose, with the pH adjusted to 7.4.

Internal (Pipette) Solution (in mM): Usually contains a high concentration of a potassium

salt (e.g., K-gluconate or KCl), EGTA to chelate calcium, HEPES, and Mg-ATP, with the pH

adjusted to 7.2.

Voltage Protocols:

Activation Curves: To determine the voltage-dependence of activation, cells are held at a

hyperpolarized potential (e.g., -80 mV) and then subjected to a series of depolarizing

voltage steps of increasing magnitude.[2] The resulting tail currents at a fixed repolarizing

potential are measured and plotted against the prepulse potential.

Deactivation Kinetics: The rate of channel closing is assessed by measuring the decay of

the tail currents following a depolarizing pulse.

In Vivo Models
Neuropathic Pain Model: The effects of QO58 on neuropathic pain have been evaluated in

the chronic constriction injury (CCI) of the sciatic nerve model in rats.[1][2]

Inflammatory Pain Models: A modified version, QO58-lysine, has been tested in the formalin-

induced inflammatory pain model in mice and the Complete Freund's Adjuvant (CFA)-

induced inflammatory pain model in rats.[3]
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Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of a novel K_v_7 channel

opener like QO58.
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Caption: Experimental workflow for characterizing K_v_7 channel openers.

Potential Therapeutic Applications
The ability of QO58 to enhance M-currents and reduce neuronal firing suggests its potential as

a therapeutic agent for conditions characterized by neuronal hyperexcitability.[1][2] Preclinical

studies have shown that QO58 can elevate the pain threshold in a rat model of neuropathic

pain.[1][2] Furthermore, the improved bioavailability of derivatives like QO58-lysine makes it a

more viable candidate for in vivo applications in treating inflammatory and neuropathic pain.[3]

[4]

Off-Target Effects
It is important to note that QO58 has been reported to have off-target effects. One study found

that QO58 can act as a positive allosteric modulator of nicotinic acetylcholine receptors

(nAChRs).[7] This potentiation of nicotinic currents was observed in rat intracardiac ganglion

neurons and was independent of its action on K_v_7 channels.[7] Such off-target activities

should be carefully considered during the drug development process.

Conclusion
QO58 is a potent and selective K_v_7 potassium channel opener with a unique mechanism of

action. Its ability to modulate neuronal excitability makes it a valuable research tool and a

promising starting point for the development of new therapeutics for epilepsy, neuropathic pain,

and other disorders of neuronal hyperexcitability. Further investigation into its structure-activity

relationships and optimization to improve selectivity and reduce off-target effects will be crucial

for its clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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